N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 4-fluorophenylmethyl group and a cyclopropanecarboxamide moiety
Properties
Molecular Formula |
C16H21FN2O |
|---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H21FN2O/c17-14-7-3-12(4-8-14)10-19-9-1-2-15(11-19)18-16(20)13-5-6-13/h3-4,7-8,13,15H,1-2,5-6,9-11H2,(H,18,20) |
InChI Key |
HHGYNVODBMPMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the 4-Fluorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 4-fluorobenzyl halide under basic conditions.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the substituted piperidine with cyclopropanecarbonyl chloride in the presence of a base to form the desired cyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, providing insights into its potential as a drug candidate.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, aiding in the understanding of its mechanism of action.
Industrial Applications: It may be explored for its use in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to physiological effects. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-chlorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
- N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
- N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Uniqueness
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to the presence of the 4-fluorophenyl group, which can influence its binding affinity and selectivity towards specific molecular targets. This fluorine substitution can also affect the compound’s metabolic stability and pharmacokinetic properties, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
